molecular formula C21H27BrN6O2 B2957270 8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898437-30-4

8-(4-(4-bromobenzyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2957270
CAS RN: 898437-30-4
M. Wt: 475.391
InChI Key: YKMRZQLRRALXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is mentioned in a patent application by Ribon Therapeutics Inc. as a part of a series of pyridazinones . It is described as a compound with potential pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a purine dione core, a piperazine ring, and bromobenzyl and butyl substituents . The purine dione core is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. The piperazine ring is a six-membered ring containing two nitrogen atoms. The bromobenzyl group is a benzyl group (a benzene ring attached to a methylene group) with a bromine atom attached, and the butyl group is a four-carbon alkyl chain.

Scientific Research Applications

Cancer Therapy

Targeting FGFR Signaling Pathway: Compounds similar to the one mentioned have been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in the development and progression of various cancers. By inhibiting this pathway, these compounds can potentially be used to treat cancers by preventing cell proliferation and inducing apoptosis in cancer cells .

Drug Development

Lead Compound Optimization: Derivatives of related structures have been used as lead compounds in drug development. Their low molecular weight and potent activities make them suitable candidates for optimization in the development of new therapeutic drugs .

Molecular Docking Studies

Binding Affinity Prediction: Molecular docking studies of analogous compounds can predict the binding affinity to target proteins, which is essential in the design of drugs with high specificity and efficacy. These studies help in understanding the interaction between the drug and its target at the molecular level .

Biological Activity Screening

Evaluation of Antitumor Properties: Similar compounds have been synthesized and evaluated for their biological activities, particularly for their antitumor properties. This involves testing against various cell lines to determine the compound’s effectiveness in inhibiting tumor growth .

Chemical Synthesis

Novel Heterocyclic Compounds: The synthesis of new heterocyclic compounds using derivatives of the given structure has been explored. These novel compounds can have diverse biological activities and potential applications in medicinal chemistry .

Biochemical Research

Study of Cell Migration and Invasion: Research has indicated that related compounds can significantly inhibit the migration and invasion of cancer cells, which is a key aspect in the study of metastasis and the development of anti-metastatic agents .

Mechanism of Action

The compound is described as an inhibitor of PARP7 (Poly (ADP-ribose) polymerase 7), a protein involved in cellular processes such as DNA repair . Inhibitors of PARP7 are useful in the treatment of cancer .

Future Directions

The compound is part of ongoing research into the development of PARP7 inhibitors for cancer treatment . Future directions could include further studies to evaluate its efficacy and safety in preclinical and clinical trials, as well as potential modifications to its structure to improve its pharmacological properties.

properties

IUPAC Name

8-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-7-butyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN6O2/c1-3-4-9-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-12-10-26(11-13-27)14-15-5-7-16(22)8-6-15/h5-8H,3-4,9-14H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMRZQLRRALXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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